molecular formula C16H18O4S B14264371 2,2'-Sulfonylbis(4,6-dimethylphenol) CAS No. 161577-12-4

2,2'-Sulfonylbis(4,6-dimethylphenol)

Cat. No.: B14264371
CAS No.: 161577-12-4
M. Wt: 306.4 g/mol
InChI Key: IZRCXSUHYCOARP-UHFFFAOYSA-N
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Description

2,2’-Sulfonylbis(4,6-dimethylphenol) is an organic compound with the molecular formula C16H18O4S. It is a sulfone derivative of dimethylphenol, characterized by the presence of two phenolic groups connected by a sulfonyl group. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Sulfonylbis(4,6-dimethylphenol) typically involves the reaction of 4,6-dimethylphenol with sulfuryl chloride (SO2Cl2) under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the formation of the sulfonyl linkage. The reaction mixture is usually heated to a temperature range of 50-70°C to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of 2,2’-Sulfonylbis(4,6-dimethylphenol) follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The product is then purified through recrystallization or distillation to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

2,2’-Sulfonylbis(4,6-dimethylphenol) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2’-Sulfonylbis(4,6-dimethylphenol) has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of polymers and advanced materials.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential use in drug development, particularly as an antioxidant.

    Industry: Utilized in the production of high-performance plastics and resins.

Mechanism of Action

The mechanism of action of 2,2’-Sulfonylbis(4,6-dimethylphenol) involves its interaction with various molecular targets. The phenolic groups can form hydrogen bonds with proteins and enzymes, leading to inhibition or modulation of their activity. The sulfonyl group can also participate in redox reactions, contributing to the compound’s antioxidant properties .

Comparison with Similar Compounds

Similar Compounds

  • 4,4’-Sulfonylbis(2,6-dimethylphenol)
  • 4,4’-Sulfonylbis(2-methylphenol)
  • Bis(4-hydroxy-3,5-dimethylphenyl)sulfone

Uniqueness

2,2’-Sulfonylbis(4,6-dimethylphenol) is unique due to its specific substitution pattern on the phenolic rings, which imparts distinct chemical and physical properties. This compound exhibits higher thermal stability and better solubility in organic solvents compared to its analogs .

Properties

CAS No.

161577-12-4

Molecular Formula

C16H18O4S

Molecular Weight

306.4 g/mol

IUPAC Name

2-(2-hydroxy-3,5-dimethylphenyl)sulfonyl-4,6-dimethylphenol

InChI

InChI=1S/C16H18O4S/c1-9-5-11(3)15(17)13(7-9)21(19,20)14-8-10(2)6-12(4)16(14)18/h5-8,17-18H,1-4H3

InChI Key

IZRCXSUHYCOARP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)S(=O)(=O)C2=CC(=CC(=C2O)C)C)O)C

Origin of Product

United States

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